molecular formula C21H34N2O3 B3905237 1-(3-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

1-(3-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B3905237
M. Wt: 362.5 g/mol
InChI Key: BNYJIUVRVYCGAM-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative featuring a 3-methylcyclohexyl group at the 1-position and a 2,4,5-trimethoxybenzyl substituent at the 4-position. The compound’s structural complexity arises from the interplay of its bulky cyclohexyl group and the electron-rich trimethoxybenzyl moiety, which collectively influence its physicochemical properties, receptor binding, and metabolic stability.

Properties

IUPAC Name

1-(3-methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O3/c1-16-6-5-7-18(12-16)23-10-8-22(9-11-23)15-17-13-20(25-3)21(26-4)14-19(17)24-2/h13-14,16,18H,5-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYJIUVRVYCGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound belongs to a class of piperazine-based agents known for their diverse pharmacological profiles, including antitumor and neuropharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C19H30N2O3\text{C}_{19}\text{H}_{30}\text{N}_2\text{O}_3
  • Molecular Weight : 330.46 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds within the piperazine class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the ability of piperazine derivatives to induce apoptosis in cancer cells and sensitize them to chemotherapeutic agents.
  • Neuropharmacological Effects : Piperazine compounds often interact with neurotransmitter receptors, which may lead to anxiolytic or antidepressant effects.

The mechanisms by which this compound exerts its biological effects include:

  • Microtubule Disruption : Similar to other piperazine derivatives, this compound may interfere with microtubule dynamics, leading to mitotic arrest in cancer cells. This has been observed in studies where piperazine compounds increased sensitivity to apoptotic signals in colon cancer cells .
  • Receptor Binding : Research has shown that piperazine derivatives can bind to various aminergic receptors (e.g., dopamine and serotonin receptors), which may contribute to their neuropharmacological properties .

Case Study 1: Anticancer Efficacy

A study focusing on a related piperazine compound demonstrated significant cytotoxicity against human colon cancer cell lines. The compound induced apoptosis through the activation of caspase pathways and disrupted microtubule organization .

Case Study 2: Neuropharmacological Effects

Another investigation into piperazine derivatives highlighted their potential as anxiolytics by modulating serotonin receptor activity. These findings suggest that structural modifications can enhance receptor affinity and selectivity .

Data Table: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeTarget Cells/OrganismsMechanism of ActionReference
AK301AnticancerColon cancer cellsMicrotubule disruption
LQFM018AntileukemicK562 leukemic cellsNecroptosis via TNF-R1 signaling
This compoundPotential anticancer and neuropharmacologicalVarious cancer cell lines and neuronal modelsMicrotubule dynamics and receptor binding

Scientific Research Applications

Anti-Ischemic Effects

This compound is structurally related to trimetazidine, which is recognized for its anti-ischemic properties. Research indicates that it may enhance cerebral blood flow by acting as a vasodilator. A study demonstrated that compounds with increased methoxy groups on the benzyl moiety exhibited greater potency in promoting vasodilation.

Sigma Receptor Ligand Activity

1-(3-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has been identified as a specific sigma receptor ligand. This property is significant in developing treatments for gastric mucosal lesions. The compound's interaction with sigma receptors may provide protective effects against such lesions.

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard in bioequivalence studies of trimetazidine formulations. Its use ensures accurate quantification of the drug in plasma samples during pharmacokinetic evaluations.

Case Studies and Research Findings

Study Findings
Vasodilatory Activity StudyDemonstrated that the potency of piperazine derivatives is positively correlated with the number of methoxy groups on the benzyl moiety, enhancing cerebral vasodilation.
Sigma Receptor InteractionFound that this compound exhibits protective effects on gastric mucosa through sigma receptor mediation, suggesting potential therapeutic uses in gastroenterology.
Bioequivalence AnalysisUtilized as an internal standard for reliable quantification of trimetazidine in plasma samples, highlighting its role in pharmaceutical research.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Substituents Key Features Biological Relevance
1-(3-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine 3-Methylcyclohexyl, 2,4,5-trimethoxybenzyl High lipophilicity; potential CNS penetration due to cyclohexyl group. Hypothesized interaction with dopamine/serotonin receptors based on docking studies .
KB-2796 (1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine) Bis(4-fluorophenyl)methyl, 2,3,4-trimethoxybenzyl Cerebral vasodilator; metabolized to hydroxylated derivatives. Clinical use for cerebrovascular disorders; metabolites identified in rats .
1-(2,4,5-Trimethoxybenzyl)piperazine (CAS 356083-64-2) Simple piperazine core, 2,4,5-trimethoxybenzyl Lower molecular weight; reduced steric hindrance. Precursor to more complex derivatives; foundational structure for SAR studies .
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride N-methyl, 2,3,4-trimethoxybenzyl Enhanced metabolic stability due to N-methylation. Used in studies of trimetazidine derivatives; impacts mitochondrial function .
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine) Bis(4-fluorophenyl)methyl, cinnamyl Calcium channel blocker; undergoes CYP450-mediated hydroxylation and N-dealkylation. Treats migraines and vertigo; sex-dependent metabolism in rats .

Receptor Binding and Pharmacodynamics

  • Dopamine D2 Receptor Affinity : Piperazine derivatives with 2-methoxyphenyl or nitrobenzyl groups (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit high dopamine D2 receptor affinity . The target compound’s 2,4,5-trimethoxybenzyl group may enhance binding through π-π interactions, while the 3-methylcyclohexyl group could modulate selectivity by sterically blocking off-target interactions.
  • Cerebral Vasodilation : KB-2796’s activity as a vasodilator is linked to its 2,3,4-trimethoxybenzyl group . The positional isomerism in the target compound (2,4,5 vs. 2,3,4) may alter efficacy due to differences in hydrogen bonding with vascular receptors.

Metabolic Stability and Pathways

  • Cyclohexyl Group Impact : The 3-methylcyclohexyl substituent likely slows hepatic metabolism compared to phenyl or benzyl groups, as seen in MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), which has a prolonged half-life due to its cyclohexyl moiety .
  • Trimethoxybenzyl Metabolism : Demethylation of methoxy groups is a common metabolic pathway (e.g., flunarizine’s hydroxylation to 4'-hydroxyphenyl derivatives) . The target compound’s 2,4,5-trimethoxy arrangement may resist enzymatic degradation better than 2,3,4-trimethoxy analogues, as steric hindrance around the 4-position could protect against demethylation.

Physicochemical Properties

  • Lipophilicity : The logP of the target compound is expected to be higher than simpler piperazines (e.g., 1-(4-methoxyphenyl)piperazine, logP ~2.1) due to the cyclohexyl group, enhancing blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Reactant of Route 2
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1-(3-Methylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

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